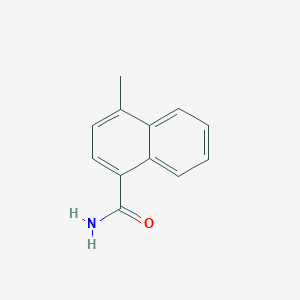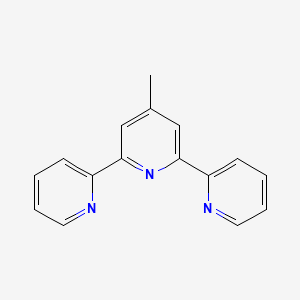
4-methyl-2,6-dipyridin-2-ylpyridine
描述
4-Methyl-2,6-dipyridin-2-ylpyridine, also known as 4’-Methyl-2,2’:6’,2’'-terpyridine, is a heterocyclic compound with the molecular formula C16H13N3. It is a derivative of terpyridine, which consists of three pyridine rings connected in a linear arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of tetraethylammonium iodide (Et4NI) and zinc powder . This reaction is carried out under mild conditions and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-Methyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .
科学研究应用
4-Methyl-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用机制
The mechanism of action of 4-methyl-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, influencing various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another widely studied bipyridine derivative with similar coordination chemistry properties.
1,10-Phenanthroline: A related compound with three nitrogen atoms in a fused ring system, often used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups, similar in structure and reactivity to 4-methyl-2,6-dipyridin-2-ylpyridine.
Uniqueness
This compound is unique due to its specific arrangement of pyridine rings and the presence of a methyl group, which can influence its chemical reactivity and coordination behavior. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-methyl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDKOHDONKQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


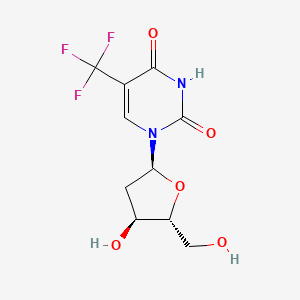
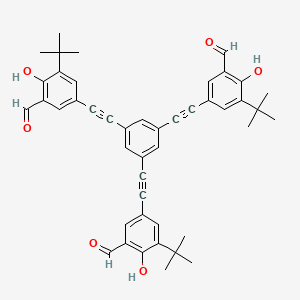

![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)
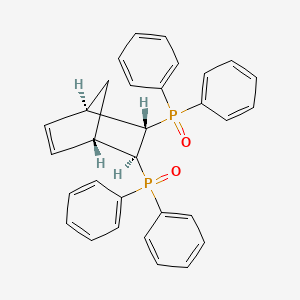
![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)
![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)
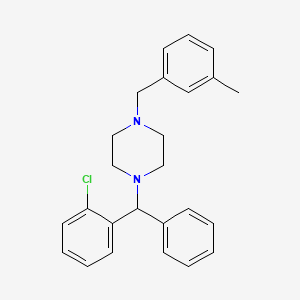
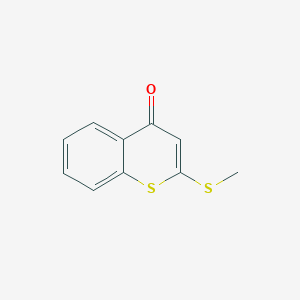
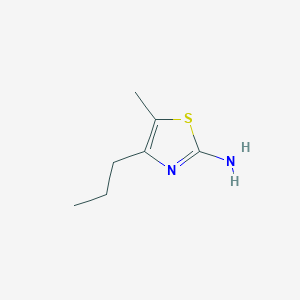
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)
![Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3330543.png)
